molecular formula C24H21ClN2O5 B6545788 N-(4-chloro-3-nitrophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide CAS No. 946307-25-1

N-(4-chloro-3-nitrophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide

Cat. No.: B6545788
CAS No.: 946307-25-1
M. Wt: 452.9 g/mol
InChI Key: OIEKLXHVMQMAEW-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide (hereafter referred to as Compound F217-0431) is a benzamide derivative with the molecular formula C₂₄H₂₁ClN₂O₅ and a molecular weight of 452.89 g/mol (calculated from the formula provided in ). Its structure features a benzamide core substituted with a 4-chloro-3-nitrophenyl group and a 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxymethyl moiety. The chloro and nitro substituents on the phenyl ring are electron-withdrawing groups, which may influence its electronic properties and reactivity.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O5/c1-24(2)13-17-4-3-5-21(22(17)32-24)31-14-15-6-8-16(9-7-15)23(28)26-18-10-11-19(25)20(12-18)27(29)30/h3-12H,13-14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEKLXHVMQMAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()

  • Molecular Formula: C₁₅H₁₄ClNO₂
  • Key Substituents : Chloro (on phenyl), methoxy, methyl.
  • Properties and Findings: This compound was synthesized and studied for its fluorescence properties. Its fluorescence intensity was found to depend on solvent polarity, with higher intensity observed in non-polar solvents. The methoxy and methyl groups are electron-donating, which contrasts with the electron-withdrawing nitro and chloro groups in F217-0431. This difference may lead to divergent reactivity in synthetic or biological contexts .

3,5-Dinitro-N-(4-nitrophenyl)benzamide ()

  • Molecular Formula : C₁₃H₈N₄O₇
  • Key Substituents : Two nitro groups (3,5-positions on benzamide), 4-nitrophenyl.
  • Properties and Findings :
    • X-ray crystallography revealed a dihedral angle of 7.78° between the benzamide and 4-nitrophenyl rings, indicating near-planarity. Intermolecular N–H⋯O hydrogen bonds stabilize the crystal structure.
    • The presence of three nitro groups (vs. one in F217-0431) likely reduces solubility but enhances thermal stability.
    • The absence of a benzofuran group simplifies the structure compared to F217-0431, which may affect binding affinity in biological targets .

N-(Benzyloxy)-4-(trifluoromethyl)benzamide ()

  • Molecular Formula: C₁₅H₁₂F₃NO₂
  • Key Substituents : Trifluoromethyl (on benzamide), benzyloxy.
  • Properties and Findings: Synthesized via a novel pathway involving trichloroisocyanuric acid (TCICA) as an activating agent. The trifluoromethyl group confers strong electron-withdrawing effects, similar to the nitro group in F217-0431. The benzyloxy group introduces steric hindrance, though less than the benzofuran moiety in F217-0431. This compound’s molecular weight (295.26 g/mol) is significantly lower than F217-0431, suggesting differences in pharmacokinetic profiles .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Compound F217-0431 C₂₄H₂₁ClN₂O₅ 452.89 Chloro, nitro, benzofuran-oxymethyl High lipophilicity due to benzofuran; potential stability from nitro group
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ 279.73 Chloro, methoxy, methyl Fluorescence in non-polar solvents; electron-donating groups
3,5-Dinitro-N-(4-nitrophenyl)benzamide C₁₃H₈N₄O₇ 356.23 Three nitro groups Planar structure; hydrogen-bonded crystal lattice
N-(Benzyloxy)-4-(trifluoromethyl)benzamide C₁₅H₁₂F₃NO₂ 295.26 Trifluoromethyl, benzyloxy High reactivity due to TCICA-mediated synthesis

Key Research Findings

Electronic Effects : The nitro group in F217-0431 and trifluoromethyl group in ’s compound both withdraw electrons, but the nitro group may confer greater acidity to adjacent protons .

Solubility Trends : Compounds with multiple nitro groups (e.g., ) exhibit lower solubility, whereas methoxy/methyl-substituted derivatives () show higher solubility in organic solvents .

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